Propanenitrile-25
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Overview
Description
It is a simple aliphatic nitrile and appears as a colorless, water-soluble liquid with a sweetish, pleasant, and ethereal odor . Propanenitrile-25 is used as a solvent and a precursor to other organic compounds .
Synthetic Routes and Reaction Conditions:
From Halogenoalkanes: this compound can be synthesized by heating a halogenoalkane (such as 1-bromopropane) under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Another method involves dehydrating amides.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide in an addition reaction to produce hydroxynitriles.
Industrial Production Methods:
Hydrogenation of Acrylonitrile: The main industrial route to this compound is the hydrogenation of acrylonitrile.
Ammoxidation of Propanol: Propanol or propionaldehyde can be ammoxidized to produce this compound.
Byproduct of Electrodimerisation: this compound is also a byproduct of the electrodimerisation of acrylonitrile to adiponitrile.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly detailed.
Reduction: It can be reduced to propylamines by hydrogenation.
Substitution: The nitrile group can be substituted in various reactions, such as nucleophilic substitution with halogenoalkanes.
Common Reagents and Conditions:
Potassium Cyanide in Ethanol: Used for the nucleophilic substitution of halogenoalkanes to form nitriles.
Phosphorus (V) Oxide: Used for the dehydration of amides to form nitriles.
Hydrogen Cyanide: Used for the addition reaction with aldehydes and ketones to form hydroxynitriles.
Major Products:
Propylamines: Formed by the reduction of this compound.
Hydroxynitriles: Formed by the addition of hydrogen cyanide to aldehydes and ketones.
Scientific Research Applications
Propanenitrile-25 has various applications in scientific research:
Mechanism of Action
The mechanism of action of propanenitrile-25 involves its functional group, the nitrile (-CN) group. This group is highly polar and can participate in various chemical reactions, such as nucleophilic substitution and addition reactions . The nitrile group can be hydrolyzed to form carboxylic acids or reduced to form amines . These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which makes the carbon atom electrophilic and susceptible to nucleophilic attack .
Comparison with Similar Compounds
Acetonitrile (CH₃CN): A simpler nitrile with a lower boiling point and used as a solvent in various chemical reactions.
Butanenitrile (CH₃CH₂CH₂CN): A longer-chain nitrile with similar properties but a higher boiling point.
Succinonitrile (NCCH₂CH₂CN): A dinitrile with two nitrile groups, used in the synthesis of polymers and other materials.
Uniqueness: Propanenitrile-25 is unique due to its balance of properties, such as its boiling point, solubility, and reactivity. It serves as a versatile intermediate in organic synthesis and industrial applications .
Properties
CAS No. |
10419-75-7 |
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Molecular Formula |
C3H5N |
Molecular Weight |
60.11 g/mol |
IUPAC Name |
2,2,3,3,3-pentadeuteriopropanenitrile |
InChI |
InChI=1S/C3H5N/c1-2-3-4/h2H2,1H3/i1D3,2D2 |
InChI Key |
FVSKHRXBFJPNKK-ZBJDZAJPSA-N |
SMILES |
CCC#N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C#N |
Canonical SMILES |
CCC#N |
Pictograms |
Flammable; Acute Toxic; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Propanenitrile-25 exert its effects on AMPA receptors? What are the downstream consequences of this interaction?
A1: this compound acts as an antagonist of AMPA receptors []. While the precise molecular details of this interaction haven't been fully elucidated in the provided research, it's known that AMPA receptors are glutamate-gated ion channels crucial for excitatory neurotransmission in the central nervous system. By antagonizing these receptors, this compound effectively reduces neuronal excitability. This mechanism is thought to underlie its anticonvulsant activity, as demonstrated by its efficacy in animal models of epilepsy [].
Q2: How do structural modifications to this compound influence its anticonvulsant activity?
A2: Research indicates that the 2-cyanoethyl group in this compound is crucial for its enhanced inhibitory activity against AMPA receptors compared to its analog with an allyl group []. Furthermore, the presence of specific substituents, like the 4-(trifluoromethoxy)phenyl group, contributes significantly to its potency in preventing both maximal electroshock (MES)- and pentylenetetrazol (PTZ)-induced seizures in mice []. This suggests a structure-activity relationship where these structural features are essential for optimal interaction with the AMPA receptor and subsequent anticonvulsant effects.
Q3: What analytical techniques were employed to characterize this compound?
A3: While the provided research [] focuses primarily on the pharmacological evaluation of this compound, its synthesis and the characterization of related analogs are detailed in the study. Techniques like nuclear magnetic resonance (NMR) and Fourier transform infrared (FTIR) spectroscopy were likely employed to confirm the compound's structure and purity []. These methods provide valuable information about the compound's chemical composition and arrangement of atoms.
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